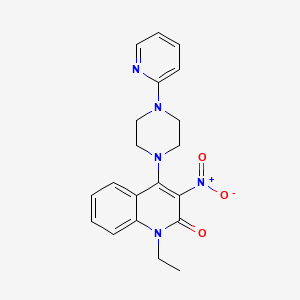

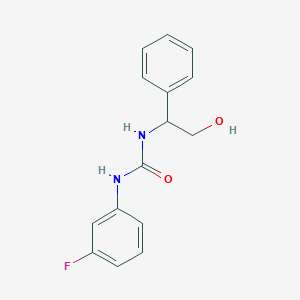

![molecular formula C25H26N6O5 B3016851 1-((3-(4-乙氧基-3-甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)-5-(4-异丙基苯基)-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮 CAS No. 1172325-41-5](/img/structure/B3016851.png)

1-((3-(4-乙氧基-3-甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)-5-(4-异丙基苯基)-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, as described in the provided papers, involves the reaction of various ester ethoxycarbonylhydrazones with primary amines to produce novel 1,2,4-triazole derivatives with potential antimicrobial activities . Another approach includes the reaction of 1-substituted-5-methoxy-3-carbethoxy-2-methylindoles with hydrazine hydrate, followed by reactions with various reagents to yield a series of indole and benz[g]indole derivatives with triazolyl and oxadiazolyl groups . Additionally, the synthesis of a benzofuran-2-yl)ethylidene triazole derivative was achieved by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in anhydrous ethanol . The preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters, followed by dehydrogenation or interaction with aldehydes and piperidine, was also reported .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For instance, the structure of a benzofuran-2-yl)ethylidene triazole derivative was confirmed using nuclear magnetic resonance (NMR) and X-ray diffraction, ensuring the accuracy of the synthesized molecular structure . Spectral and analytical data were also used to confirm the structures of the newly synthesized indole and benz[g]indole derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their stepwise nature, where the initial reactants undergo transformations through intermediates to yield the final products. The reactions often involve condensation, cyclization, and substitution processes. The synthesis of triazole derivatives, for example, includes the formation of Schiff bases and Mannich base derivatives . The indole and benz[g]indole derivatives are obtained through reactions involving hydrazinocarbonyl intermediates and subsequent cyclization with various reagents .

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical properties of the specific compound in the command prompt, they do report on the antimicrobial activities of the synthesized compounds. Some of the novel triazole derivatives exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents . The antibacterial and antifungal activities of the indole and benz[g]indole derivatives were also screened, although specific activities are not detailed in the abstracts .

科学研究应用

合成和抗菌活性

该化合物的衍生物已被合成用于针对各种微生物的抗菌活性。例如,新型1,2,4-三唑衍生物表现出中等到良好的抗菌活性,证明了该化合物在开发新型抗菌剂方面的潜力 (Bektaş et al., 2010).

抗原生动物和抗癌特性

研究还探讨了该化合物的衍生物的抗原生动物和抗癌特性。合成了一系列新型恶二唑基吡咯三唑二酮,显示出潜在的抗原生动物和细胞毒活性,表明它们在开发原生动物感染和癌症治疗方面的效用 (Dürüst et al., 2012).

抑制Caspase-3

发现该化合物的衍生物是对caspase-3(一种细胞凋亡的关键酶)的有效抑制剂,突出了其在设计治疗应用中抑制剂的潜力,在这些应用中细胞凋亡起着至关重要的作用 (Jiang & Hansen, 2011).

抗高血糖活性

在糖尿病研究领域,1,2,4-恶二唑烷-3,5-二酮衍生物表现出显着的抗高血糖活性,为开发糖尿病的新型治疗剂提供了基础 (Malamas et al., 2001).

未来方向

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and fully characterizing its physical and chemical properties. If the compound shows promise in a particular application (like medicinal chemistry), further studies could be done to optimize its activity and selectivity .

属性

IUPAC Name |

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O5/c1-5-35-18-11-8-16(12-19(18)34-4)23-26-20(36-28-23)13-30-22-21(27-29-30)24(32)31(25(22)33)17-9-6-15(7-10-17)14(2)3/h6-12,14,21-22H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSAAIVQVSYOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(C)C)N=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

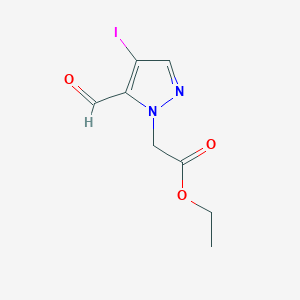

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

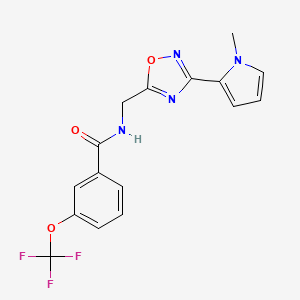

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

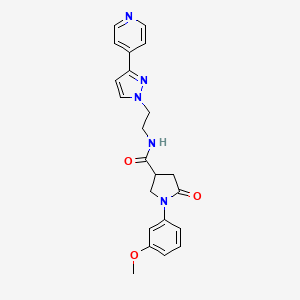

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)